molecular formula C9H12O B1330405 2,3,6-Trimethylphenol CAS No. 2416-94-6

2,3,6-Trimethylphenol

Cat. No.: B1330405
CAS No.: 2416-94-6
M. Wt: 136.19 g/mol
InChI Key: QQOMQLYQAXGHSU-UHFFFAOYSA-N
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Description

2,3,6-Trimethylphenol is an organic compound with the molecular formula C₉H₁₂O. It is one of the several isomers of trimethylphenol and is widely used as a precursor to vitamin E. This compound is characterized by its white solid appearance and is known for its significant role in various industrial applications .

Mechanism of Action

Target of Action

It is known that tmp is involved in oxidation reactions, suggesting that its targets may be various enzymes or molecules that can be oxidized .

Mode of Action

The mode of action of TMP involves its oxidation by hydrogen peroxide in the presence of a heterogeneous catalyst, TiO2–SiO2 aerogel . The reaction is first-order in H2O2 and fractional order (1–0) in TMP . The results suggest the formation of an active intermediate on the titanium center. In this intermediate containing both a TMP molecule and the hydroperoxide group, inner-sphere one-electron oxidation of TMP occurs to give the phenoxyl radical .

Biochemical Pathways

The oxidation of TMP can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .

Pharmacokinetics

The molecular weight of tmp is 13619 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The result of TMP’s action is the formation of TMQ and TMHQ, which are important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .

Action Environment

The action of TMP can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the reaction rate of TMP oxidation is proportional to the catalyst amount and depends on the water concentration in the reaction mixture in a complex manner . Moreover, the average particle size of the catalyst can also influence the catalytic oxidation of TMP .

Biochemical Analysis

Biochemical Properties

2,3,6-Trimethylphenol plays a significant role in biochemical reactions, particularly in the synthesis of vitamin E. It undergoes oxidation to form 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone, which are important intermediates in the production of vitamin E . The compound interacts with various enzymes, including copper catalysts, which facilitate its oxidation . These interactions are crucial for the efficient conversion of this compound into its oxidized forms.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways and gene expression by generating reactive oxygen species (ROS) during its oxidation . These ROS can act as signaling molecules, modulating pathways involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can impact cellular metabolism by altering the redox state of cells, which can influence metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation to form reactive intermediates. These intermediates can interact with biomolecules, leading to changes in their structure and function . For example, the oxidation products of this compound can inhibit or activate enzymes involved in antioxidant defense, such as superoxide dismutase and catalase. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its oxidation products can degrade over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, which can affect cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes . At high doses, this compound can induce toxicity by generating excessive ROS, leading to oxidative damage to cellular components such as lipids, proteins, and DNA. These toxic effects can result in adverse outcomes, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of vitamin E. It is converted to 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone through enzymatic oxidation . These intermediates are further processed to form vitamin E, which is essential for protecting cells from oxidative damage. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, particularly those involved in its metabolism, such as the liver and kidneys.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can affect the electron transport chain, leading to changes in cellular energy production and ROS generation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylphenol is primarily synthesized through the gas-phase methylation of m-cresol with methanol. This reaction is carried out at temperatures ranging from 300 to 460°C under normal pressure. The process utilizes ortho-selective metal

Properties

IUPAC Name

2,3,6-trimethylphenol
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InChI

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QQOMQLYQAXGHSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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Related CAS

25511-57-3
Record name Phenol, 2,3,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6022187
Record name 2,3,6-Trimethylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid
Record name 2,3,6-Trimethylphenol
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Boiling Point

226 °C, 226.00 °C. @ 760.00 mm Hg
Record name 2,3,6-TRIMETHYLPHENOL
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Flash Point

100 °C
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Solubility

Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol)
Record name 2,3,6-TRIMETHYLPHENOL
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Vapor Pressure

0.03 [mmHg], 0.035 mm Hg at 25 °C
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CAS No.

2416-94-6
Record name 2,3,6-Trimethylphenol
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Melting Point

58 °C, 63.5 - 64 °C
Record name 2,3,6-TRIMETHYLPHENOL
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Synthesis routes and methods I

Procedure details

Dehydrogenation may be carried out in an inert solvent. It is advantageous however to dehydrogenate the 2,5,6-trimethyl-2-cyclohexen-1-one or 2,3,6-trimethyl-2-cyclohexen-1-one in the gas phase, for example by passing it as a gas at the dehydrogenation temperature over a palladium/silica gel catalyst. In gas-phase dehydrogenation the trimethyl-2-cyclohexen-1-one is preferably passed over the catalyst in admixture with an extraneous gas such as nitrogen, steam, carbon dioxide and particularly hydrogen; generally a ratio by volume of extraneous gas to gaseous trimethyl-2-cyclohexen-1-one of from about 1:2 to 5:1 is chosen. Temperatures of from 200° to 400° C., preferably from 250° to 350° C., are usually used in gas-phase dehydrogenation. The time that the trimethyl-2-cyclohexen-1-one is in contact with the catalyst is generally from half to fifty, preferably from two to ten seconds. The 2,3,6-trimethylphenol is obtained in a more than 95% yield in gas-phase dehydrogenation.
Quantity
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trimethyl-2-cyclohexen-1-one
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Synthesis routes and methods II

Procedure details

1000 g of 2,5,6-trimethyl-2-cyclohexen-1-one is passed per hour per liter of catalyst at atmospheric pressure through an externally heated tube having a capacity of 250 cm3 and filled with a palladium/silica gel catalyst (0.2% by weight of palladium), the temperature being 300° C. The yield is 96% of 2,3,6-trimethylphenol. 4% of starting material is recovered and returned to the reaction.
Quantity
1000 g
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Synthesis routes and methods III

Procedure details

55 g of hydrogen chloride were passed into 400 ml of isopropanol at room temperature, and 28 g (0.2 mole) of 2,5,6-trimethylcyclohex-2-en-1-one and 4 g (0.028 mole) of copper(I) oxide were added to the resulting solution. Thereafter, the reaction mixture was heated to 70° C., and 75 liters/hour of air were passed in for 3 hours, while stirring. Gas chromatographic analysis (2 m OV 17, 200° C.) then showed that 2,5,6-trimethylcyclohex-2-en-1-one was no longer present, and that 2,3,6-trimethylphenol as well as a little 4-chloro-2,3,6-trimethylphenol had beed formed. 243 ml of a 30% strength solution of sodium methylate in methanol were then run in at room temperature, and a sample of the reaction mixture, after water had been added to it, had a pH of 4.2. The mixture was then heated at 62° C., and 75 liters/hour of air, which had been fed in uninterrupted throughout the entire process, was passed into the mixture at 62° C. for a further 16 hours.
Quantity
55 g
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28 g
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4 g
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400 mL
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

If the reaction mixture comprising 2,5,6-trimethylcyclohex-2-en- 1-one, alkanol, the catalytic amount of copper oxide and hydrogen halide gas, as described above, is allowed to react for a longer time with air or oxygen, 4-halo-2,3,6-trimethylphenol is obtained in addition to 2,3,6-trimethylphenol. If, instead of isolating this product, the reaction mixture is treated, as described above, with an alkali metal alcoholate, and the oxidation with air or oxygen is continued, the 4-halo-2,3,6-trimethylphenol is also converted to 2,3,5-trimethyl-p-benozoquinone. After the reaction products obtained in step A have been treated with an alkali metal alcoholate, they can also be oxidized with tert.-butyl hydroperoxide instead of air or oxygen. Depending on whether trimethylphenol or halotrimethylphenol is the predominant product, subsequent oxidation with tert.-butyl hydroperoxide gives 2,3,5-trimethyl-p-benzoquinone in a yield of from 65 to 80% of theory.
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Name
alkanol
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Name
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trimethylphenol
Reactant of Route 2
2,3,6-Trimethylphenol
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Reactant of Route 3
2,3,6-Trimethylphenol
Reactant of Route 4
Reactant of Route 4
2,3,6-Trimethylphenol
Reactant of Route 5
Reactant of Route 5
2,3,6-Trimethylphenol
Reactant of Route 6
2,3,6-Trimethylphenol

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